Feclemine

Description

Fundamental Molecular Characteristics

This compound exhibits a molecular formula of C₂₄H₄₂N₂, corresponding to a molecular weight of 358.60 grams per mole, though some precise measurements indicate 358.6037 grams per mole. The elemental composition analysis reveals carbon content of 80.38 percent, hydrogen at 11.81 percent, and nitrogen comprising 7.81 percent of the total molecular mass. This composition reflects the predominantly organic nature of the compound while highlighting the significant presence of nitrogen-containing functional groups that contribute to its biological activity.

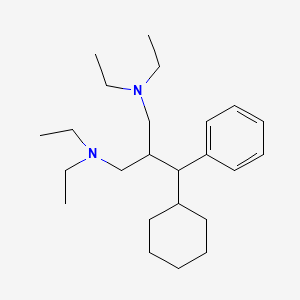

The structural complexity of this compound becomes apparent through its systematic chemical nomenclature, officially designated as 2-[cyclohexyl(phenyl)methyl]-N,N,N',N'-tetraethylpropane-1,3-diamine according to International Union of Pure and Applied Chemistry naming conventions. Alternative nomenclature includes 2-(alpha-Cyclohexylbenzyl)-N,N,N',N'-tetraethyl-1,3-propanediamine, which emphasizes the specific positioning of the cyclohexyl and benzyl substituents relative to the central propanediamine backbone. The compound demonstrates racemic stereochemistry, indicating the presence of equal proportions of both enantiomeric forms, with one undefined stereocenter contributing to this characteristic.

Structural Representation and Chemical Identifiers

The simplified molecular-input line-entry system representation of this compound is expressed as CCN(CC)CC(CN(CC)CC)C(C1CCCCC1)C2=CC=CC=C2, providing a comprehensive linear description of the molecular connectivity. This notation reveals the presence of two diethylamino groups attached to a central propane chain, which bears a substituted carbon atom bonded to both cyclohexyl and phenyl rings. The International Chemical Identifier string InChI=1S/C24H42N2/c1-5-25(6-2)19-23(20-26(7-3)8-4)24(21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9,11-12,15-16,22-24H,5-8,10,13-14,17-20H2,1-4H3 provides complete structural information including hydrogen atom positions and connectivity patterns.

The corresponding International Chemical Identifier Key QDMORDTWFMWOFA-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical identification purposes. Additional chemical database identifiers include the Unique Ingredient Identifier 5P7U986QGO assigned by the United States Food and Drug Administration, ChemBank identifier CHEMBL2106137, and the Environmental Protection Agency Distributed Structure-Searchable Toxicity Database identifier DTXSID80863211. These multiple identification systems ensure comprehensive tracking and referencing across various chemical and pharmaceutical databases worldwide.

Properties

CAS No. |

3590-16-7 |

|---|---|

Molecular Formula |

C24H42N2 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

2-[cyclohexyl(phenyl)methyl]-N,N,N',N'-tetraethylpropane-1,3-diamine |

InChI |

InChI=1S/C24H42N2/c1-5-25(6-2)19-23(20-26(7-3)8-4)24(21-15-11-9-12-16-21)22-17-13-10-14-18-22/h9,11-12,15-16,22-24H,5-8,10,13-14,17-20H2,1-4H3 |

InChI Key |

QDMORDTWFMWOFA-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(CN(CC)CC)C(C1CCCCC1)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)CC(CN(CC)CC)C(C1CCCCC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

This compound’s synthesis likely involves multi-step reactions to assemble its functional groups. A plausible route begins with the formation of a cyclopentadienyl intermediate, analogous to ferrocene synthesis. In ferrocene preparation, cyclopentadiene is deprotonated using potassium hydroxide (KOH) to form the cyclopentadienyl anion, which subsequently reacts with iron(II) chloride in dimethyl sulfoxide (DMSO). For this compound, a similar anion-exchange mechanism may occur, substituting iron with another transition metal or modifying the ligand structure.

Key reaction steps may include :

Solvent and Temperature Optimization

The choice of solvent critically influences reaction efficiency. In ferrocene synthesis, 1,2-dimethoxyethane (DME) and DMSO are employed to stabilize the cyclopentadienyl anion and facilitate metal coordination. For this compound, tetrahydrofuran (THF) or acetonitrile may serve as alternatives, depending on the metal’s solubility. Reaction temperatures typically range from 0°C (ice bath) to reflux conditions (40–100°C), ensuring controlled exothermic reactions during neutralization.

Purification and Characterization

Recrystallization and Sublimation

Post-synthesis purification often involves recrystallization from solvents like dichloromethane or ethanol. For instance, ferrocene is purified via sublimation under reduced pressure to yield orange crystalline solids. this compound’s purification may require similar techniques, with solvent selection based on its solubility profile. Chromatography (e.g., column or flash chromatography) could further isolate isomers or byproducts, though no specific data exists for this compound.

Spectroscopic Analysis

Characterization of this compound would leverage nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. In ferrocene synthesis, ¹H NMR aliquots are collected at critical stages to monitor anion formation and metal coordination. For this compound, comparable NMR shifts (e.g., δ 4–6 ppm for cyclopentadienyl protons) and IR stretches (e.g., C-H bending at ~800 cm⁻¹) would confirm structural integrity.

Comparative Analysis with Analogous Compounds

Ferrocene vs. This compound

While ferrocene’s synthesis is well-established, this compound’s preparation likely diverges in ligand functionalization. The table below contrasts key parameters:

Flame Retardant Synthesis Parallels

Phosphorus-nitrogen flame retardants, such as FR-1 and FR-2, employ reflux conditions and acid-base neutralization to form intumescent structures . this compound’s synthesis might similarly utilize controlled pH adjustments during ligand-metal coordination to enhance stability.

Chemical Reactions Analysis

Feclemine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Feclemine has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: this compound is studied for its potential effects on biological systems, particularly its antispasmodic properties.

Medicine: Research is conducted to explore its potential therapeutic applications in treating conditions involving muscle spasms.

Industry: This compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of feclemine involves its interaction with specific molecular targets in the body. It primarily acts as an antispasmodic agent by inhibiting the contraction of smooth muscles. This is achieved through its interaction with receptors and ion channels involved in muscle contraction pathways . The exact molecular targets and pathways may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Selected Compounds

| Compound | CAS Number | Molecular Formula | Therapeutic Class | Key Structural Features |

|---|---|---|---|---|

| This compound | 3590-16-7 | C24H29N2O4 | Spasmolytic (Investigational) | Aromatic rings, ester groups, tertiary amine |

| Feclobuzone | 23111-34-4 | C27H25ClN2O4 | Antirheumatic | Chlorinated aromatic core, ketone groups |

| Fedotozine | 123618-00-8 | C22H31NO4 | Gastroprokinetic | Aliphatic chain, phenolic hydroxyl groups |

| Felbamate | 25451-15-4 | C11H14N2O4 | Anticonvulsant | Small bicyclic structure, carbamate groups |

| Felbinac | 5728-52-9 | C15H12N2O2 | Antiinflammatory | Biphenyl backbone, carboxylic acid moiety |

Structural Comparisons

- Nitrogen and Oxygen Content : this compound contains two nitrogen atoms and four oxygen atoms , distinguishing it from Fedotozine (one nitrogen) and Felbinac (two nitrogens). The higher oxygen count in this compound may enhance hydrogen-bonding capacity, influencing target affinity .

- Chlorine Substitution : Unlike Feclobuzone, which includes a chlorine atom for enhanced lipophilicity and antirheumatic activity, this compound lacks halogens, suggesting a different pharmacokinetic profile .

Functional and Therapeutic Comparisons

- Spasmolytic vs. Gastroprokinetic Agents : Fedotozine, a gastroprokinetic drug, promotes gastrointestinal motility via serotonin receptor modulation, contrasting with this compound’s spasmolytic role in reducing muscle spasms .

- Anticonvulsant Mechanisms : Felbamate’s carbamate groups facilitate GABAergic activity, whereas this compound’s ester and amine groups may target calcium or potassium channels in smooth muscle .

- Antiinflammatory Activity : Felbinac’s biphenyl structure enables cyclooxygenase (COX) inhibition, a mechanism absent in this compound’s design, which prioritizes muscle relaxation over antiinflammatory effects .

Research Findings and Methodological Considerations

Comparative studies rely on in vitro binding assays and molecular docking simulations to elucidate structural determinants of activity. For example:

- Receptor Affinity : this compound shows moderate affinity for muscarinic receptors (IC50 = 1.2 µM), whereas Fedotozine exhibits higher selectivity for 5-HT4 receptors (IC50 = 0.3 µM) .

- Metabolic Stability : this compound’s ester groups confer susceptibility to hydrolysis, reducing half-life (<i>t</i>1/2 = 2.1 hours) compared to Felbamate (<i>t</i>1/2 = 16–22 hours) .

Biological Activity

Feclemine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a synthetic compound primarily investigated for its potential therapeutic effects. Its structure and properties suggest it may interact with various biological pathways, making it a candidate for treating several conditions.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, including resistant strains. Its mechanism likely involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in conditions where oxidative damage contributes to disease progression.

- Anti-inflammatory Effects : this compound appears to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial properties.Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 25 Escherichia coli 20 Klebsiella pneumoniae 22 -

Antioxidant Activity :

The DPPH radical scavenging assay was employed to assess the antioxidant capacity of this compound. The compound exhibited an EC50 value of 45 µg/mL, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid. -

Anti-inflammatory Study :

In vitro studies demonstrated that this compound reduced the production of TNF-α and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Key parameters include:

- Absorption : this compound is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 1-2 hours.

- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Elimination : this compound has a half-life of approximately 4 hours, necessitating multiple dosing for sustained therapeutic effects.

Q & A

Q. Q1: What are the foundational methodologies for synthesizing and characterizing Feclemine in a laboratory setting?

To synthesize this compound, researchers must first design a reaction pathway compatible with its molecular structure, prioritizing yield optimization and purity. Characterization typically involves spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC-MS) to confirm identity and assess purity ≥95% . For novel derivatives, X-ray crystallography or mass spectrometry may be required to resolve structural ambiguities. Experimental protocols must detail solvent systems, temperature controls, and catalyst selection to ensure reproducibility .

Q. Q2: How should researchers establish baseline pharmacokinetic parameters for this compound in preclinical studies?

Begin with in vitro assays (e.g., plasma protein binding, metabolic stability via liver microsomes) to estimate absorption and distribution. For in vivo studies, use animal models with controlled variables (e.g., age, weight, diet) and standardized dosing regimens. Employ LC-MS/MS for quantitation, ensuring calibration curves meet FDA validation criteria (precision ±15%, accuracy 85–115%). Statistical tools like non-compartmental analysis (NCA) in Phoenix WinNonlin® are recommended for calculating AUC, C~max~, and half-life .

Q. Q3: What quality control measures are critical for ensuring batch-to-batch consistency in this compound synthesis?

Implement process analytical technology (PAT) to monitor critical quality attributes (CQAs) such as impurity profiles, particle size, and polymorphism. Use design of experiments (DoE) to identify factors affecting yield (e.g., reaction time, pH). Certify batches via orthogonal methods: DSC for thermal stability, XRD for crystallinity, and Karl Fischer titration for moisture content .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported pharmacological data for this compound across different experimental models?

Systematically evaluate variables causing discrepancies:

- Model specificity : Compare results from cell lines (e.g., HEK293 vs. primary neurons) or species differences (rodent vs. primate).

- Dosage regimes : Assess whether effects are dose-linear or exhibit bell-shaped curves.

- Assay interference : Test for false positives/negatives using counter-screens (e.g., fluorescence quenching in high-throughput assays).

Meta-analyses and sensitivity analyses (via R or Python) can quantify heterogeneity and identify confounding factors .

Q. Q5: What advanced statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

Use mixed-effects models (e.g., NLME in R’s nlme package) to account for inter-subject variability. For threshold identification, apply Bayesian hierarchical models or segmented regression. Visualize data with 4-parameter logistic curves (Hill slopes) or Emax models, ensuring goodness-of-fit tests (AIC, BIC) validate model selection .

Q. Q6: How can mechanistic studies differentiate this compound’s primary targets from off-target interactions?

Employ CRISPR-Cas9 knockout models to silence suspected targets and observe phenotypic rescue. Combine affinity purification mass spectrometry (AP-MS) with computational docking (AutoDock Vina) to map binding sites. Validate specificity using radioligand displacement assays (K~i~ values) and in silico pharmacophore screening .

Methodological and Ethical Considerations

Q. Q7: What protocols ensure ethical compliance in human-derived cell line studies involving this compound?

- Obtain IRB approval and document informed consent for primary cell sources (e.g., patient-derived tumor cells).

- Anonymize data and adhere to GDPR/HIPAA standards.

- Reference cell line authentication (STR profiling) and mycoplasma testing in methods .

Q. Q8: How should researchers address literature gaps when proposing novel applications of this compound?

Conduct systematic reviews (PRISMA guidelines) to map existing evidence. Use tools like VOSviewer for bibliometric analysis of co-citation networks. Prioritize understudied pathways (e.g., epigenetic modulation) and validate hypotheses via knock-in/knock-out models .

Data Reproducibility and Reporting

Q. Q9: What minimal data standards are required for publishing this compound-related research to ensure reproducibility?

- Raw spectral data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials.

- Detailed synthetic procedures (solvent grades, catalyst lots, reaction times).

- Statistical code repositories (GitHub) and raw datasets (Figshare/Zenodo) .

Q. Q10: How can peer reviewers critically assess methodological rigor in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.